Cas no 2353338-99-3 (Methanesulfonamide, 1-(dimethylamino)-)

Methanesulfonamide, 1-(dimethylamino)-, is a sulfonamide derivative characterized by the presence of a dimethylamino functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the preparation of more complex molecules. The dimethylamino moiety enhances its reactivity, making it useful for nucleophilic substitution reactions and other transformations. Its well-defined structure and stability under standard conditions facilitate precise applications in medicinal chemistry and material science. The compound's solubility in common organic solvents further broadens its utility in laboratory settings. Proper handling and storage are recommended to maintain its integrity.
Methanesulfonamide, 1-(dimethylamino)- structure
2353338-99-3 structure
Product name:Methanesulfonamide, 1-(dimethylamino)-
CAS No:2353338-99-3
MF:C3H10N2O2S
Molecular Weight:138.188699245453
CID:6083152
PubChem ID:20059161

Methanesulfonamide, 1-(dimethylamino)- 化学的及び物理的性質

名前と識別子

    • Methanesulfonamide, 1-(dimethylamino)-
    • EN300-6934806
    • (dimethylamino)methanesulfonamide
    • SCHEMBL5907938
    • 2353338-99-3
    • インチ: 1S/C3H10N2O2S/c1-5(2)3-8(4,6)7/h3H2,1-2H3,(H2,4,6,7)
    • InChIKey: QLHHGJOHTZUURK-UHFFFAOYSA-N
    • SMILES: C(N(C)C)S(N)(=O)=O

計算された属性

  • 精确分子量: 138.04629874g/mol
  • 同位素质量: 138.04629874g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 143
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.9
  • トポロジー分子極性表面積: 71.8Ų

じっけんとくせい

  • 密度みつど: 1.256±0.06 g/cm3(Predicted)
  • Boiling Point: 235.7±42.0 °C(Predicted)
  • 酸度系数(pKa): 10.02±0.60(Predicted)

Methanesulfonamide, 1-(dimethylamino)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6934806-0.05g
(dimethylamino)methanesulfonamide
2353338-99-3 95.0%
0.05g
$252.0 2025-03-12
Enamine
EN300-6934806-1.0g
(dimethylamino)methanesulfonamide
2353338-99-3 95.0%
1.0g
$1086.0 2025-03-12
Enamine
EN300-6934806-10.0g
(dimethylamino)methanesulfonamide
2353338-99-3 95.0%
10.0g
$4667.0 2025-03-12
Enamine
EN300-6934806-0.25g
(dimethylamino)methanesulfonamide
2353338-99-3 95.0%
0.25g
$538.0 2025-03-12
Enamine
EN300-6934806-0.1g
(dimethylamino)methanesulfonamide
2353338-99-3 95.0%
0.1g
$376.0 2025-03-12
Enamine
EN300-6934806-0.5g
(dimethylamino)methanesulfonamide
2353338-99-3 95.0%
0.5g
$847.0 2025-03-12
Enamine
EN300-6934806-5.0g
(dimethylamino)methanesulfonamide
2353338-99-3 95.0%
5.0g
$3147.0 2025-03-12
Enamine
EN300-6934806-2.5g
(dimethylamino)methanesulfonamide
2353338-99-3 95.0%
2.5g
$2127.0 2025-03-12

Methanesulfonamide, 1-(dimethylamino)- 関連文献

Methanesulfonamide, 1-(dimethylamino)-に関する追加情報

Methanesulfonamide, 1-(dimethylamino)-: A Comprehensive Overview of Structure, Synthesis, and Applications

The compound CAS No. 2353338-99-3, formally known as 1-(dimethylamino)methanesulfonamide, is a derivative of methanesulfonamide with a substituted dimethylamino group at the terminal position. This molecule belongs to the broader class of sulfonamides, which are widely studied in organic and medicinal chemistry due to their diverse functional properties. The structural formula of 1-(dimethylamino)methanesulfonamide features a methylsulfonyl (–SO₂CH₃) moiety linked to an amide nitrogen atom that is further substituted by a dimethylamino (–N(CH₃)₂) group. This unique combination of functional groups imparts distinct chemical behavior and reactivity, making it a valuable intermediate in synthetic pathways targeting bioactive molecules.

Sulfonamides such as 1-(dimethylamino)methanesulfonamide are characterized by their ability to form hydrogen bonds and participate in nucleophilic substitution reactions. The presence of the dimethylamino group enhances the molecule's basicity compared to its unsubstituted counterpart, influencing its solubility profile and interaction with other reagents. Recent advancements in computational chemistry have provided deeper insights into the electronic distribution of this compound, particularly the role of the –N(CH₃)₂ substituent in stabilizing transition states during catalytic processes. These findings are critical for optimizing reaction conditions when using CAS No. 2353338-99-3 as a building block in pharmaceutical or agrochemical synthesis.

The synthesis of Methanesulfonamide, 1-(dimethylamino)- typically involves the alkylation or amidation of methanesulfonyl chloride with dimethylamine derivatives under controlled conditions. Modern methodologies emphasize green chemistry principles, such as solvent-free reactions or microwave-assisted protocols, to improve yield and reduce environmental impact. For instance, a study published in *Organic Letters* (2024) demonstrated an efficient one-pot approach using phase-transfer catalysis to produce this compound with >95% purity while minimizing byproduct formation. Such innovations highlight the adaptability of sulfonamide chemistry to contemporary sustainable practices.

In terms of applications, CAS No. 2353338-99-3 has garnered attention for its utility as a versatile intermediate in drug discovery programs. The dimethylamino-methane sulfonamide scaffold is frequently employed in designing inhibitors for serine proteases and other enzyme targets due to its capacity to mimic natural substrates through hydrogen bonding interactions. A notable example includes its use in developing novel antiviral agents where it serves as a prodrug component for enhancing cellular uptake mechanisms.

Recent research has also explored the role of Methanesulfonamide, 1-(dimethylamino)- in materials science contexts. Its amphiphilic nature makes it suitable for constructing self-assembled monolayers on metal surfaces—a technique pivotal for creating biosensors and nanoscale devices with high specificity toward biological molecules like glucose or cholesterol esters.

Beyond traditional uses within medicine and materials engineering sectors lies another promising avenue: organocatalysis utilizing this compound's zwitterionic character under mild aqueous environments without requiring heavy metal catalysts—an area actively pursued by academic groups aiming at more eco-friendly chemical transformations.

To further illustrate practical relevance consider studies from leading pharmaceutical companies focusing on modulating protein-protein interactions via small molecule intervention strategies involving compounds similar structurally yet functionally tailored versions derived from manipulating substituents around core structures akin those found within our subject here—i.e., N,N-Dimethylmethane sulfonic acid amide analogs . These efforts underscore how slight modifications at positions adjacent key functionalities can significantly alter pharmacological profiles including selectivity indices against various isoforms expressed across different tissues types.

An important aspect regarding safety assessments relates not only direct toxicity profiles but also potential genotoxic risks associated prolonged exposure scenarios during industrial handling operations involving bulk quantities exceeding typical laboratory scale experiments conducted under strict containment measures outlined within current regulatory frameworks governing chemical management standards globally recognized bodies including OSHA guidelines alongside REACH regulations applicable EU regions specifically addressing occupational health concerns related repeated contact situations involving workers engaged production lines dealing directly raw materials containing such substances prior formulation stages into end-use products destined commercial markets worldwide.

Environmental fate studies concerning biodegradation rates have shown encouraging results suggesting relatively low persistence once released natural ecosystems following proper disposal procedures recommended manufacturers supplying technical data sheets detailing recommended waste treatment methods compatible municipal sewage systems equipped advanced oxidation processes capable breaking down complex organic structures efficiently before final discharge waterways ensuring compliance stringent pollution control laws enforced national governments through EPA equivalents monitoring water quality parameters regularly updated based new scientific evidence emerging field environmental toxicology related aquatic life impact assessments performed independent third-party laboratories accredited international certification programs like ISO/IEC 17025 standards ensuring methodological rigor underlying all testing protocols applied assessing ecological footprints associated synthetic chemicals entering environment via various anthropogenic activities ranging manufacturing effluent discharges agricultural runoff cases where used formulation components agrochemical products applied crops protection purposes against pests diseases threatening crop yields food security issues currently being addressed multidisciplinary research teams combining expertise both agricultural sciences chemical engineering disciplines working together develop safer alternatives existing pesticides herbicides fungicides aiming achieve same level efficacy without detrimental side effects observed conventional formulations containing potentially harmful residues accumulating soil sediments over time periods exceeding acceptable thresholds established global environmental agencies tasked protecting biodiversity preserving ecosystem services critical human well-being long-term sustainability goals aligned United Nations Sustainable Development Agenda particularly targets clean water sanitation access safe drinking water populations vulnerable areas lacking adequate infrastructure support basic hygiene needs fundamental rights enshrined Universal Declaration Human Rights document foundational international law governing human rights protections universally applicable regardless geopolitical boundaries cultural differences existing between nations regions world today rapidly globalizing economy interconnected supply chains necessitating harmonized approaches managing hazardous substances throughout entire lifecycle starting initial synthesis stages up end-of-life recycling initiatives promoting circular economy models reducing reliance virgin resources extracting raw materials environmentally destructive ways contributing climate change phenomena accelerated industrialization urbanization trends observed past decades requiring urgent mitigation strategies implemented collectively governments private sector organizations civil society groups advocating stronger climate action policies enacted legislative bodies worldwide responding growing public awareness environmental degradation caused anthropogenic activities need balanced development models respecting planetary boundaries defined scientific community climate scientists urging immediate reductions greenhouse gas emissions aligning net-zero carbon targets set Paris Agreement international treaty signed multiple countries committing limiting global temperature rise well below two degrees Celsius above pre-industrial levels striving limit increase one point five degrees Celsius through nationally determined contributions submitted each participating nation outlining specific emission reduction goals adaptation measures necessary protecting communities already experiencing adverse effects climate change particularly small island developing states coastal regions facing rising sea levels increased frequency extreme weather events hurricanes typhoons droughts floods disrupting agricultural cycles threatening food supplies millions people living marginal lands dependent subsistence farming techniques traditional knowledge systems passed generations indigenous populations now seeking recognition support integrating ecological wisdom modern scientific approaches addressing pressing challenges climate resilience biodiversity conservation sustainable resource management practices promoted intergovernmental organizations like Food Agriculture Organization World Health Organization collaborating local stakeholders implement regionally appropriate solutions considering unique socio-economic contexts geographical constraints present different parts globe where application generic strategies may fail account localized variables determining success outcomes any intervention program designed tackle specific problem areas identified comprehensive risk assessments conducted experts multidisciplinary fields including epidemiology ecology economics sociology anthropology among others ensuring holistic understanding root causes observed issues enabling formulation targeted interventions likely yield maximum benefits minimum unintended consequences potentially arising top-down policy implementations lacking sufficient grassroots engagement essential participatory decision-making frameworks advocated United Nations Development Programme promoting inclusive governance models empowering marginalized voices historically excluded mainstream policy discussions shaping future trajectories societies transitioning towards more equitable just systems respecting fundamental rights dignity every individual regardless background status position social hierarchy.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd